molecular formula C23H24ClN3O3S2 B11265511 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide

Cat. No.: B11265511
M. Wt: 490.0 g/mol
InChI Key: WTEGOMAIHWZGRL-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide is a complex organic compound with a unique structure that combines a thiophene ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-chlorophenyl group through nucleophilic substitution reactions.

    Sulfonylation: The functionalized piperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Thiophene Carboxamide: The sulfonylated piperazine is coupled with a thiophene-2-carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide is unique due to the combination of its sulfonyl group, thiophene ring, and specific substituents on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24ClN3O3S2

Molecular Weight

490.0 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,5-dimethylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C23H24ClN3O3S2/c1-16-13-17(2)15-19(14-16)25-23(28)22-21(7-12-31-22)32(29,30)27-10-8-26(9-11-27)20-5-3-18(24)4-6-20/h3-7,12-15H,8-11H2,1-2H3,(H,25,28)

InChI Key

WTEGOMAIHWZGRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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